9H-Purine-9-carbaldehyde
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Overview
Description
9H-Purine-9-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H4N4O. It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is characterized by the presence of an aldehyde group attached to the ninth position of the purine ring, making it a valuable intermediate in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 9H-purine-9-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the formylation of 9H-purine using formylating agents like Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6 and 8 positions.
Common Reagents and Conditions:
Oxidation: PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: 9H-Purine-9-carboxylic acid
Reduction: 9H-Purine-9-methanol
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
9H-Purine-9-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Purine-9-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives inhibit enzymes involved in nucleotide synthesis, thereby exerting anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
9H-Purine: The parent compound without the aldehyde group.
9H-Purine-9-methanol: The reduced form of 9H-Purine-9-carbaldehyde.
9H-Purine-9-carboxylic acid: The oxidized form of this compound
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
634890-94-1 |
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Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
purine-9-carbaldehyde |
InChI |
InChI=1S/C6H4N4O/c11-4-10-3-9-5-1-7-2-8-6(5)10/h1-4H |
InChI Key |
NWTTWBRNVZBILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C=O |
Origin of Product |
United States |
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